4-{3-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-4-oxobutanoic acid 4-{3-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 1003151-98-1
VCID: VC0356033
InChI: InChI=1S/C16H21N3O4/c1-18-7-9-19(10-8-18)16(23)12-3-2-4-13(11-12)17-14(20)5-6-15(21)22/h2-4,11H,5-10H2,1H3,(H,17,20)(H,21,22)
SMILES: CN1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O
Molecular Formula: C16H21N3O4
Molecular Weight: 319.36g/mol

4-{3-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-4-oxobutanoic acid

CAS No.: 1003151-98-1

Main Products

VCID: VC0356033

Molecular Formula: C16H21N3O4

Molecular Weight: 319.36g/mol

4-{3-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-4-oxobutanoic acid - 1003151-98-1

CAS No. 1003151-98-1
Product Name 4-{3-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-4-oxobutanoic acid
Molecular Formula C16H21N3O4
Molecular Weight 319.36g/mol
IUPAC Name 4-[3-(4-methylpiperazine-1-carbonyl)anilino]-4-oxobutanoic acid
Standard InChI InChI=1S/C16H21N3O4/c1-18-7-9-19(10-8-18)16(23)12-3-2-4-13(11-12)17-14(20)5-6-15(21)22/h2-4,11H,5-10H2,1H3,(H,17,20)(H,21,22)
Standard InChIKey ITWCFXXYOKHJBT-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O
Canonical SMILES C[NH+]1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)[O-]
PubChem Compound 25049806
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator